Terfenadine

Description

Terfenadine is a first-generation antihistamine that was initially developed for the treatment of allergy symptoms. It acts by blocking the histamine H1 receptors and is considered to be a selective and potent antagonist of these receptors. The drug has been extensively studied in both in vitro and in vivo models and has been found to have various applications in the fields of pharmacology, biochemistry, and physiology.

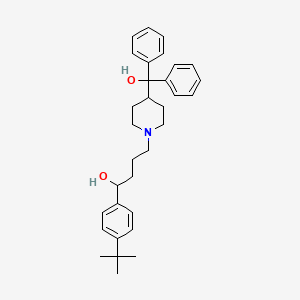

Structure

3D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGOEEXESWIERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023642 | |

| Record name | Terfenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Terfenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Solubility at 30 °C (g/100 ml): ethanol 3.780; methanol 3.750; hexane 0.034; 0.1M HCl 0.012; 00.1M citric acid 0.110; 0.1M tartaric acid 0.045, In water, 9.63X10-2 mg/L at 25 °C, 4.58e-04 g/L | |

| Record name | Terfenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TERFENADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terfenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white crystalline powder, Crystals from acetone | |

CAS No. |

50679-08-8 | |

| Record name | Terfenadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50679-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terfenadine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050679088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terfenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | terfenadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | terfenadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=665802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terfenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terfenadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERFENADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BA5G9Y06Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERFENADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terfenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146.5-148.5 °C, 146.5 - 148.5 °C | |

| Record name | Terfenadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TERFENADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Terfenadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Terfenadine mechanism of action on hERG channels

An In-depth Technical Guide: The Mechanism of Action of Terfenadine on hERG Channels

Abstract

This compound, a non-sedating antihistamine, was withdrawn from the market due to its association with a rare but life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP), which is a result of QT interval prolongation.[1][2] Subsequent research revealed that the primary molecular target responsible for this cardiotoxicity is the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][4] This technical guide provides a comprehensive overview of the mechanism by which this compound blocks the hERG channel, detailing the molecular interactions, binding kinetics, and key experimental methodologies used to elucidate this action. It serves as a resource for researchers, scientists, and drug development professionals involved in cardiovascular safety pharmacology and ion channel research.

The Molecular Basis of this compound's hERG Blockade

The hERG channel is critical for the rapid component of the delayed rectifier potassium current (IKr), which plays a pivotal role in the repolarization phase of the cardiac action potential.[2] this compound is a potent, direct blocker of the hERG channel, with its action being the primary explanation for the acquired long QT syndrome observed in some patients.[2][3]

State-Dependent Binding and Channel Trapping

This compound exhibits a classic open-channel block mechanism.[5][6] This means the drug can only access its binding site when the channel is in the open conformation. The binding site is located within the central inner cavity of the channel's pore, accessible from the cytoplasmic side.[3][7][8]

The kinetics of the block are characterized by a slow onset and an extremely slow rate of recovery.[5] This "trapping" phenomenon occurs because once this compound is bound within the pore, the channel's activation gate can close behind it, sequestering the drug molecule.[5] The block is therefore use-dependent, as more channel openings lead to a greater degree of inhibition.[9]

Key Amino Acid Residues in the Binding Site

Site-directed mutagenesis studies, particularly alanine-scanning mutagenesis, have been instrumental in identifying the specific amino acid residues that form the this compound binding pocket.[7] The interaction is not mediated by a single high-affinity contact but rather by a constellation of residues.

The critical residues for high-affinity this compound binding are:

-

Pore Helix (P-helix): Threonine 623 (T623) and Serine 624 (S624). These polar residues are located at the base of the pore helix.[5][7][10]

-

S6 Transmembrane Domain: Tyrosine 652 (Y652) and Phenylalanine 656 (F656). These aromatic residues are key interaction points for a wide variety of hERG-blocking drugs.[5][7][8][10]

Mutation of any of these four residues to alanine significantly reduces the channel's sensitivity to this compound.[5][7] Interestingly, other residues known to be important for the binding of different classes of hERG blockers, such as V625, G648, and V659, do not significantly affect this compound blockade, highlighting the unique binding mode of this compound.[7][10]

Caption: this compound binds within the hERG central pore, interacting with key residues.

Quantitative Data on this compound-hERG Interaction

The potency of this compound's block on hERG channels has been quantified across numerous studies using various experimental systems. This data is crucial for risk assessment in drug development.

Table 1: Potency of this compound and its Metabolite on hERG Channels

| Compound | Parameter | Value | Cell System | Conditions | Reference |

|---|---|---|---|---|---|

| This compound | IC₅₀ | 56 - 350 nM | Multiple | N/A | [7] |

| IC₅₀ | 204 nM | N/A | Open-channel block | [6] | |

| Kd | 350 nM | Xenopus oocytes | 2 mM [K⁺]ₑ | [3][4] | |

| IC₅₀ | 350 nM | Xenopus oocytes | 2 mM [K⁺]ₑ | [7] | |

| IC₅₀ | 2.8 µM | Xenopus oocytes | 96 mM [K⁺]ₑ | [7] |

| Fexofenadine | IC₅₀ | 65 µM | N/A | N/A |[7] |

IC₅₀: Half-maximal inhibitory concentration; Kd: Dissociation constant; [K⁺]ₑ: External potassium concentration.

The data clearly indicates that this compound is a potent hERG blocker in the nanomolar range. The significant drop in potency for its major metabolite, fexofenadine, explains why fexofenadine is a much safer alternative and does not cause QT prolongation.[4][7] Furthermore, the sensitivity of the block to external potassium concentration is a known characteristic of many hERG inhibitors.[7]

Table 2: Effect of Alanine Mutagenesis on this compound Blockade

| Mutant | Domain | % Current after 3.5 µM this compound (Normalized) | Interpretation | Reference |

|---|---|---|---|---|

| Wild-Type (WT) | - | ~20% | Potent Blockade | [5] |

| T623A | Pore Helix | Significantly > 20% | Reduced Sensitivity | [5][7] |

| S624A | Pore Helix | ~50% | Reduced Sensitivity | [5] |

| Y652A | S6 Domain | ~65% | Reduced Sensitivity | [5] |

| F656A | S6 Domain | Significantly > 20% | Reduced Sensitivity | [5][7] |

| V625A | Pore Helix | No significant change from WT | Not a key residue for this compound | [5][7] |

| G648A | S6 Domain | No significant change from WT | Not a key residue for this compound |[5][7] |

Key Experimental Protocols

The mechanism of this compound's hERG blockade has been elucidated through several key experimental techniques.

Electrophysiology: Whole-Cell Patch Clamp

This is the gold-standard method for studying ion channel function and pharmacology. It provides direct measurement of the ionic current flowing through channels in a single cell.

Methodology:

-

Cell Culture: A stable cell line (e.g., HEK293 or CHO) expressing the hERG channel is cultured on coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on a microscope and perfused with an external physiological solution.

-

Pipette & Seal: A glass micropipette filled with an internal solution is precisely positioned onto a single cell. Gentle suction is applied to form a high-resistance "gigaseal" (≥1 GΩ) between the pipette tip and the cell membrane.[11]

-

Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane patch under the pipette, allowing electrical access to the entire cell interior.

-

Voltage Protocol: A specific voltage-clamp protocol is applied. For hERG, this typically involves a depolarizing step from a holding potential of -80 mV to a positive potential (e.g., +40 mV) to open the channels, followed by a repolarizing step (e.g., to -50 mV) to measure the characteristic "tail current" as channels recover from inactivation and deactivate.[11][12]

-

Compound Application: After establishing a stable baseline current, this compound is perfused into the chamber at increasing concentrations.

-

Data Analysis: The reduction in the peak tail current amplitude is measured to determine the percentage of block at each concentration, from which an IC₅₀ value is calculated by fitting the data to the Hill equation.[11]

Caption: Workflow for a whole-cell patch-clamp experiment to determine hERG IC50.

Site-Directed Mutagenesis

This technique is used to pinpoint the amino acid residues that are critical for drug binding. By changing a specific residue and observing a change in drug potency, one can infer its importance.

Methodology:

-

Template DNA: A plasmid containing the wild-type hERG cDNA is used as a template.

-

Primer Design: Primers are designed that contain the desired mutation (e.g., changing a tyrosine codon to an alanine codon).

-

PCR Mutagenesis: A polymerase chain reaction (PCR) is performed to create copies of the plasmid that incorporate the mutation.

-

Template Removal: The original, non-mutated template DNA is digested using a specific enzyme (e.g., DpnI).

-

Transformation & Sequencing: The mutated plasmids are transformed into bacteria for amplification, and the DNA is then sequenced to confirm the desired mutation is present and that no other mutations were introduced.

-

Expression & Assay: The confirmed mutant plasmid is then expressed in a suitable system (Xenopus oocytes or HEK293 cells), and the effect of this compound is tested using electrophysiology as described above.[1][5]

Caption: Logical workflow of a site-directed mutagenesis study for binding site mapping.

High-Throughput Screening: Thallium Flux Assay

For screening large numbers of compounds, automated, higher-throughput methods are necessary. The thallium flux assay is a common fluorescence-based alternative to electrophysiology.

Methodology:

-

Cell Plating: hERG-expressing cells are plated in multi-well plates (e.g., 384-well).

-

Dye Loading: Cells are incubated with a fluorescent dye that is sensitive to thallium (Tl⁺). Tl⁺ can pass through open hERG channels and serves as a surrogate for K⁺.[13]

-

Compound Incubation: Test compounds (like this compound) are added to the wells and incubated.

-

Stimulation & Reading: A stimulation buffer containing Tl⁺ and a high concentration of K⁺ (to drive the membrane potential to a level that opens hERG channels) is added. A kinetic plate reader measures the increase in fluorescence over time as Tl⁺ enters the cells through open hERG channels.[13]

-

Data Analysis: hERG blockers like this compound will prevent the influx of Tl⁺, resulting in a lower fluorescence signal. The degree of inhibition is used to determine compound potency.

Conclusion

The mechanism of action of this compound on hERG channels is a well-defined example of direct, high-affinity, open-channel block. Its binding to a specific pocket within the channel's inner cavity, defined by residues T623, S624, Y652, and F656, leads to potent inhibition of the IKr current, thereby delaying cardiac repolarization and creating a substrate for lethal arrhythmias. The elucidation of this mechanism has been a cornerstone of modern safety pharmacology, emphasizing the absolute requirement for hERG screening in preclinical drug development and guiding the design of safer medicines, such as fexofenadine, that are devoid of this dangerous off-target effect.

References

- 1. Molecular Determinants of hERG Channel Block by this compound and Cisapride [jstage.jst.go.jp]

- 2. Mechanism of this compound block of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. HERG, a primary human ventricular target of the nonsedating antihistamine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Molecular Determinants of hERG Channel Block by this compound and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular determinants of hERG channel block by this compound and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

- 13. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

Terfenadine: A Technical Guide to a Histamine H1-Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terfenadine, formerly marketed under brand names such as Seldane and Triludan, was a second-generation histamine H1-receptor antagonist that represented a significant advancement in the treatment of allergic conditions.[1][2][3] Unlike its first-generation predecessors, this compound was designed to be non-sedating, a characteristic attributed to its limited ability to cross the blood-brain barrier.[1][4] It was widely prescribed for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria.[1][2] However, concerns over serious cardiotoxic side effects, particularly QT interval prolongation and a life-threatening cardiac arrhythmia known as Torsades de Pointes, led to its withdrawal from the market in the late 1990s.[5][6][7] This whitepaper provides an in-depth technical overview of this compound, covering its mechanism of action, pharmacokinetics, clinical efficacy, and the molecular basis of its cardiotoxicity, along with relevant experimental protocols.

Core Mechanism of Action

This compound functions as a potent and selective peripheral histamine H1-receptor antagonist.[2][4][8] It acts as a prodrug, with its therapeutic effects primarily mediated by its active carboxylic acid metabolite, fexofenadine.[1][3][5] The mechanism involves competitive and reversible binding to H1 receptors located on various cells, including those in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscles.[1] This action prevents histamine from binding to its receptor, thereby inhibiting the cascade of events that lead to allergic symptoms. By blocking the H1 receptor, this compound suppresses the formation of edema, flare, and pruritus resulting from histamine activity.[1]

Histamine H1-Receptor Signaling Pathway

Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological responses associated with an allergic reaction. This compound competitively blocks the initial step of this pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound. An updated review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C32H41NO2 | CID 5405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound. A review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound-antidepressant interactions: an in vitro inhibition study using human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

The Metabolism of Terfenadine to Fexofenadine by CYP3A4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical metabolic pathway of terfenadine to its active, non-cardiotoxic metabolite, fexofenadine, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding this metabolic process is crucial for drug development professionals, particularly in the context of drug-drug interactions and cardiotoxicity.

Introduction

This compound, a second-generation antihistamine, was widely used for the treatment of allergic rhinitis. However, it was withdrawn from the market in several countries due to the risk of life-threatening cardiac arrhythmias, specifically torsades de pointes.[1][2] This cardiotoxicity was linked to the accumulation of the parent drug, this compound, when its metabolism was inhibited.[3][4]

The primary metabolic pathway of this compound involves its extensive first-pass metabolism in the liver and intestine by CYP3A4.[3][5] This process converts this compound into two main metabolites: fexofenadine (the pharmacologically active, non-sedating antihistamine) and a N-dealkylated metabolite.[6][7] Fexofenadine itself does not possess the cardiotoxic properties of its parent compound, making the efficiency of this metabolic conversion a critical determinant of this compound's safety profile.[1][4]

This guide will delve into the quantitative kinetics, experimental methodologies, and the mechanistic aspects of this compound metabolism by CYP3A4, providing a valuable resource for researchers in drug metabolism and pharmacokinetics.

Quantitative Data on this compound Metabolism

The following tables summarize the key quantitative data related to the metabolism of this compound by CYP3A4, derived from in vitro studies using human liver microsomes and recombinant CYP3A4 systems.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism

| System | Parameter | This compound Consumption | Fexofenadine (t-butyl hydroxy this compound) Formation | Reference |

| Human Liver Microsomes | KM (μM) | 9.58 ± 2.79 | 12.9 ± 3.74 | [8] |

| Vmax (pmol/min/nmol CYP) | 801 ± 78.3 | 643 ± 62.5 | [8] | |

| Recombinant CYP3A4 | KM (μM) | 14.1 ± 1.13 | 30.0 ± 2.55 | [8] |

| Vmax (pmol/min/nmol CYP) | 1670 ± 170 | 1050 ± 141 | [8] | |

| Recombinant CYP3A4 | KM (μM) | 9 | - | [9] |

| Vmax (pmol/min/nmol P450) | - | 1257 | [9] | |

| Recombinant CYP2D6 | KM (μM) | 13 | - | [9] |

| Vmax (pmol/min/nmol P450) | - | 206 | [9] |

Table 2: Inhibition of CYP3A4-Mediated Metabolism

| Inhibitor | Substrate | System | IC50 (μM) | Ki (μM) | Reference |

| Ketoconazole | This compound | Human Liver Microsomes | - | - | [8] |

| This compound | Testosterone (6β-hydroxylation) | Human Liver Microsomes | 23 | - | [10] |

| This compound | Dextromethorphan (O-demethylation) | Human Liver Microsomes | 18 | - | [10] |

| This compound | Bufuralol (1'-hydroxylase) | Human Liver Microsomes | - | ~3.6 | [11] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the metabolism of this compound by CYP3A4.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes a typical experiment to determine the kinetic parameters of this compound metabolism in human liver microsomes.

Objective: To measure the rate of formation of fexofenadine and other metabolites from this compound in the presence of human liver microsomes.

Materials:

-

Human liver microsomes (pooled from multiple donors)[12]

-

This compound

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (e.g., a structurally similar compound not present in the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each incubation should contain potassium phosphate buffer, human liver microsomes (typically 0.1-0.5 mg/mL protein), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding this compound (at various concentrations to determine kinetic parameters) to the pre-warmed incubation mixtures. Vortex briefly to mix.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard. This will precipitate the microsomal proteins.

-

Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound and its metabolites (fexofenadine, azacyclonol).[7][13][14]

CYP3A4 Inhibition Assay using this compound as a Probe Substrate

This protocol outlines a method to assess the inhibitory potential of a test compound on CYP3A4 activity using this compound as the probe substrate.

Objective: To determine the IC50 value of a test compound for the inhibition of CYP3A4-mediated this compound metabolism.

Materials:

-

Human liver microsomes or recombinant human CYP3A4

-

This compound (at a concentration near its KM)

-

Test compound (at a range of concentrations)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable quenching solvent

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare incubation mixtures containing buffer, microsomes or recombinant CYP3A4, the NADPH regenerating system, and the test compound at various concentrations. A control incubation without the test compound should also be prepared.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding this compound to all tubes.

-

Incubation: Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

-

Termination and Sample Preparation: Stop the reaction and prepare the samples for analysis as described in the previous protocol.

-

LC-MS/MS Analysis: Quantify the amount of fexofenadine formed in each incubation.

-

Data Analysis: Calculate the percent inhibition of fexofenadine formation at each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Metabolic pathway of this compound and mechanism of cardiotoxicity.

References

- 1. Mechanism of the cardiotoxic actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiac actions of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of this compound block of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxidation of the antihistaminic drug this compound in human liver microsomes. Role of cytochrome P-450 3A(4) in N-dealkylation and C-hydroxylation [hero.epa.gov]

- 6. Metabolism of this compound associated with CYP3A(4) activity in human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of hydroxylated and N-dealkylated metabolites of this compound in microsomal incubates by liquid chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro metabolism of this compound by a purified recombinant fusion protein containing cytochrome P4503A4 and NADPH-P450 reductase. Comparison to human liver microsomes and precision-cut liver tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. In vitro inhibition of human liver drug metabolizing enzymes by second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of this compound and its primary metabolites with cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Development and validation of an LC-MS-MS method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of this compound concentration in human plasma by LCMS [manu41.magtech.com.cn]

Terfenadine's Blockade of Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms and physiological consequences of terfenadine's interaction with potassium channels, with a primary focus on the human Ether-à-go-go-Related Gene (hERG) channel. The cardiotoxicity associated with this compound, specifically the prolongation of the QT interval and the risk of Torsades de Pointes (TdP), is directly linked to its potent blockade of the hERG channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in the heart.[1][2] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways.

Quantitative Analysis of this compound's Potassium Channel Blockade

The following table summarizes the key quantitative data from various studies investigating the inhibitory effects of this compound on different potassium channels. The IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values are crucial metrics for assessing the potency of the blockade.

| Channel | Preparation | Method | Temperature | IC50 / Kd | Reference |

| hERG (IKr) | Xenopus oocytes | Two-microelectrode voltage clamp | Not Specified | Kd: 350 nmol/L | [3][4] |

| hERG (IKr) | Xenopus oocytes (2 mM [K+]e) | Two-microelectrode voltage clamp | Not Specified | IC50: 350 nmol/L | [5] |

| hERG (IKr) | Xenopus oocytes (96 mM [K+]e) | Two-microelectrode voltage clamp | Not Specified | IC50: 2.8 µmol/L | [5] |

| hERG | HEK293 cells | Manual patch-clamp | 37°C | IC50: 31 nM | [6] |

| hERG | HEK293 cells | Automated patch-clamp | 37°C | IC50: 165 nM | [6] |

| hERG | HEK293 cells | Patch-clamp | Not Specified | IC50: 26 nM | [7] |

| Kv1.5 (IKur) | Xenopus oocytes | Two-microelectrode voltage clamp | Not Specified | Kd: 2.7 µmol/L | [3][4] |

| hKv1.5 | Not Specified | Whole cell voltage-clamp | Not Specified | EC50: 0.88 µM | [8] |

| Native IKr | Rabbit ventricular myocytes | Manual patch-clamp | 37°C | IC50: 54 nM | [6] |

| Delayed Rectifier K+ Current | Feline myocytes | In vitro electrophysiology | Not Specified | Equipotent to quinidine | [9][10] |

Note: The potency of this compound's hERG blockade can be influenced by factors such as the external potassium concentration ([K+]e) and the experimental temperature.[5][11]

Signaling Pathway: From Metabolism to Cardiotoxicity

This compound is a prodrug that is normally rapidly metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its active, non-cardiotoxic metabolite, fexofenadine.[12][13] However, when CYP3A4 is inhibited, for instance by certain antifungal drugs like ketoconazole or by grapefruit juice, the plasma concentration of the parent this compound increases significantly.[1][12] This elevated concentration of this compound leads to the blockade of the hERG potassium channels in the heart. The resulting inhibition of the IKr current delays cardiac repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[1][2] This prolonged repolarization can lead to a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes.[2][12]

References

- 1. A current understanding of drug-induced QT prolongation and its implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug‐Induced QT Prolongation: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. HERG, a primary human ventricular target of the nonsedating antihistamine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Determinants of hERG Channel Block by this compound and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, this compound, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Does this compound-induced ventricular tachycardia/fibrillation directly relate to its QT prolongation and Torsades de Pointes? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of block of a human cardiac potassium channel by this compound racemate and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of the cardiotoxic actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of the cardiotoxic actions of this compound. | Semantic Scholar [semanticscholar.org]

- 11. hERG block potencies for 5 positive control drugs obtained per ICH E14/S7B Q&As best practices: Impact of recording temperature and drug loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. google.com [google.com]

Terfenadine's Off-Target Landscape: A Technical Guide for Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terfenadine, a second-generation antihistamine, was withdrawn from the market due to rare but serious cardiac adverse effects stemming from off-target interactions. This has made it a critical case study in drug development, highlighting the importance of comprehensive off-target profiling. This technical guide provides an in-depth overview of the known off-target effects of this compound in various cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to aid researchers in understanding and investigating these unintended pharmacological activities.

Quantitative Analysis of this compound's Off-Target Interactions

The following tables summarize the quantitative data on this compound's inhibitory and cytotoxic effects on various off-target proteins and cell lines.

Table 1: Inhibitory Activity of this compound on Ion Channels

| Target | Cell Line/System | IC50/K_d_ | Experimental Method |

| hERG (K_v_11.1) | Xenopus laevis oocytes | 350 nM (IC50)[1] | Two-microelectrode voltage clamp[1][2] |

| hERG (K_v_11.1) | HEK293 cells | 204 nM (IC50) | Patch clamp[3] |

| K_ir_6 (K_ATP_) | RINm5F cells | 1.2 µM (IC50) | Patch clamp |

| K_ir_2.1 | HEK293 cells | 27.8 µM (IC50)[4][5] | Patch clamp[4] |

| K_ir_2.3 | HEK293 cells | 1.06 µM (IC50)[4][5] | Patch clamp[4] |

| Delayed Rectifier K+ Current (I_Kr_) | Guinea pig ventricular myocytes | 50 nM (IC50) | Patch clamp |

| L-type Voltage-Sensitive Ca2+ Channels | Rat cerebellar neurons | ~10-100 nM (neuroprotection)[6] | Calcium imaging, neurotoxicity assays[6] |

Table 2: Binding Affinity of this compound for Muscarinic Receptors

| Receptor Subtype | Cell Line | K_i_ | Experimental Method |

| M1 | CHO cells | 2.9 µM[7] | Radioligand binding assay[8][9] |

| M2 | CHO cells | >10 µM[7] | Radioligand binding assay[8][9] |

| M3 | CHO cells | 40 nM[7][8] | Radioligand binding assay[8][9] |

| M4 | CHO cells | >10 µM[7] | Radioligand binding assay[8][9] |

| M5 | CHO cells | >10 µM[7] | Radioligand binding assay[8][9] |

Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Exposure Time | Experimental Method |

| A375 | Melanoma | 10.4 µM[10] | 24 hours[10] | XTT assay[10] |

| Hs294T | Melanoma | 9.9 µM[10] | 24 hours[10] | XTT assay[10] |

| HT144 | Melanoma | 9.6 µM[10] | 24 hours[10] | XTT assay[10] |

| A2780-ADR | Doxorubicin-resistant Ovarian Cancer | 4.8 µM[11] | Not specified | Cell viability assay[11] |

Key Off-Target Signaling Pathways Affected by this compound

This compound has been shown to modulate several critical cellular signaling pathways, leading to apoptosis, autophagy, and altered calcium homeostasis.

Induction of Apoptosis

This compound induces apoptosis through both reactive oxygen species (ROS)-dependent and -independent mechanisms, often involving the modulation of calcium signaling and the STAT3 pathway.

In melanoma cells, this compound's apoptotic induction is context-dependent.[10][12] In complete medium, it triggers ROS-dependent apoptosis, while under serum-deprived conditions, the apoptosis is ROS-independent.[10] Both pathways converge on the activation of initiator caspases.[10]

In colorectal cancer cells, this compound has been shown to suppress the STAT3 signaling pathway, a key regulator of cell survival and proliferation.[13][14][15] This inhibition is mediated through the downregulation of upstream kinases JAK2 and MEK/ERK.[14][15]

Modulation of Calcium Signaling

This compound significantly impacts intracellular calcium homeostasis in various cell types, including renal tubular cells and drug-resistant ovarian cancer cells.[11][16][17]

In MDCK renal tubular cells, this compound induces a rise in intracellular calcium by stimulating phospholipase C (PLC)-dependent calcium release from the endoplasmic reticulum and subsequent store-operated calcium entry.[16]

In doxorubicin-resistant ovarian cancer cells, this compound has been found to directly bind to and inhibit CAMK2D, a member of the calcium/calmodulin-dependent protein kinase II family.[11][17][18] This leads to the suppression of the downstream CREB1 signaling pathway, which is implicated in drug resistance.[11][17][18]

Induction of Autophagy

This compound is also known to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[10][12] A putative mechanism involves the inhibition of cell membrane potassium channels, leading to ionic stress and subsequent inhibition of the mTOR pathway, a key negative regulator of autophagy.[19]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate this compound's off-target effects.

Cell Viability and Cytotoxicity Assays (XTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.[10]

-

Cell Seeding: Cells are seeded in 96-well microplates at a density of 10 x 10^4 cells per well in DMEM culture medium and incubated overnight to allow for adherence.[20]

-

Treatment: Cells are treated with varying concentrations of this compound for specific durations (e.g., 24 hours).[10][20]

-

Assay Procedure: After treatment, cell viability is assessed using a colorimetric XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay kit according to the manufacturer's instructions.[10]

-

Data Analysis: Absorbance is measured at 490 nm using a microplate reader.[21] Cell viability is calculated as a percentage of untreated control cells.[21] IC50 values are determined by non-linear regression analysis.[20]

Electrophysiological Recordings (Two-Microelectrode Voltage Clamp)

-

Objective: To measure the effect of this compound on ion channel currents (e.g., hERG) expressed in Xenopus laevis oocytes.[1][2]

-

Oocyte Preparation: Wild-type and mutant hERG channels are heterologously expressed in Xenopus laevis oocytes.[2][22]

-

Recording Setup: Whole-cell currents are recorded using a conventional two-microelectrode voltage-clamp technique.[1] Microelectrodes are filled with 3 M KCl.[1]

-

Solutions: Oocytes are perfused with a bathing solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, pH 7.4).[2] this compound is dissolved in DMSO to make a stock solution and then diluted to the final concentration in the bath solution.[1]

-

Voltage Protocol: A specific voltage protocol is applied to elicit and measure the channel currents. For example, to measure hERG currents, the holding potential is -80 mV, and depolarizing pulses to +20 mV are applied to activate the channels, followed by a repolarization step to -50 mV to measure tail currents.[2]

-

Data Analysis: The current amplitudes before and after this compound application are compared to determine the percentage of inhibition and to calculate the IC50 value.[2]

Western Blot Analysis

-

Objective: To detect the expression levels of specific proteins in signaling pathways affected by this compound.[23]

-

Cell Lysis: Cells are treated with this compound for a specified duration, then lysed using RIPA buffer.[23]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.[23]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[23]

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, p-STAT3, STAT3).[23] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[23]

Conclusion

This technical guide provides a comprehensive overview of the off-target effects of this compound in cellular models, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in understanding the multifaceted pharmacological profile of this compound and in designing experiments to investigate the off-target effects of other compounds. A thorough characterization of off-target activities is paramount for the development of safer and more effective therapeutics.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Molecular Determinants of hERG Channel Block by this compound and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Inhibitory effect of this compound on Kir2.1 and Kir2.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antihistamine this compound inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of L-type voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Affinities of brompheniramine, chlorpheniramine, and this compound at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces apoptosis and autophagy in melanoma cells through ROS-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound resensitizes doxorubicin activity in drug-resistant ovarian cancer cells via an inhibition of CaMKII/CREB1 mediated ABCB1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound induces apoptosis and autophagy in melanoma cells through ROS-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a histamine H1 receptor antagonist, induces apoptosis by suppressing STAT3 signaling in human colorectal cancer HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a histamine H1 receptor antagonist, induces apoptosis by suppressing STAT3 signaling in human colorectal cancer HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The exploration of effect of this compound on Ca2 + signaling in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound resensitizes doxorubicin activity in drug-resistant ovarian cancer cells via an inhibition of CaMKII/CREB1 mediated ABCB1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | this compound resensitizes doxorubicin activity in drug-resistant ovarian cancer cells via an inhibition of CaMKII/CREB1 mediated ABCB1 expression [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. Molecular Determinants of hERG Channel Block by this compound and Cisapride [jstage.jst.go.jp]

- 23. Frontiers | this compound, a histamine H1 receptor antagonist, induces apoptosis by suppressing STAT3 signaling in human colorectal cancer HCT116 cells [frontiersin.org]

Unraveling the Pro-Arrhythmic Potential of Terfenadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Once a widely used non-sedating antihistamine, terfenadine was withdrawn from the market due to its association with a rare but life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[1] This technical guide provides an in-depth examination of the molecular and cellular mechanisms underlying this compound's pro-arrhythmic effects, offering valuable insights for drug development and safety pharmacology.

Mechanism of Action: A Tale of Ion Channel Disruption

The primary mechanism behind this compound's cardiotoxicity lies in its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][3] This channel is crucial for the rapid delayed rectifier potassium current (IKr), a key component in the repolarization phase of the cardiac action potential.[4] By inhibiting IKr, this compound delays ventricular repolarization, which manifests on the electrocardiogram (ECG) as a prolongation of the QT interval.[1][5] This prolongation creates an electrophysiological environment ripe for the development of early afterdepolarizations (EADs), which can trigger TdP.[6]

While hERG channel blockade is the principal cause, some studies suggest that this compound may also affect other cardiac ion channels, including sodium channels (INa) and L-type calcium channels (ICa), particularly at higher concentrations.[7][8] Blockade of INa can lead to a widening of the QRS complex and slow cardiac conduction, contributing to a different type of ventricular tachyarrhythmia.[8]

Signaling Pathway of Cardiac Repolarization and this compound's Interference

References

- 1. ahajournals.org [ahajournals.org]

- 2. Molecular Determinants of hERG Channel Block by this compound and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Mechanism of the cardiotoxic actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug‐Induced QT Prolongation: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The proarrhythmic antihistaminic drug this compound increases spontaneous calcium release in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Does this compound-induced ventricular tachycardia/fibrillation directly relate to its QT prolongation and Torsades de Pointes? - PMC [pmc.ncbi.nlm.nih.gov]

Terfenadine: A Reference Standard for Investigating Drug-Induced QT Prolongation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The prolongation of the QT interval on an electrocardiogram (ECG) is a critical safety concern in drug development, as it can be a precursor to life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP). The antihistamine terfenadine, withdrawn from the market due to its association with QT prolongation and TdP, has since become an indispensable tool in preclinical and clinical research. Its well-characterized mechanism of action, primarily through the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, makes it an ideal positive control for assessing the proarrhythmic potential of new chemical entities. This technical guide provides a comprehensive overview of this compound's role in studying drug-induced QT prolongation, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The Molecular Mechanism of this compound-Induced QT Prolongation

This compound's primary mechanism for prolonging the QT interval is the potent and specific blockade of the hERG (KCNH2) potassium channel.[1][2] This channel is crucial for the rapid delayed rectifier potassium current (IKr), a key component in the repolarization phase of the cardiac action potential.[1][3] By inhibiting IKr, this compound delays ventricular repolarization, which manifests as a prolongation of the QT interval on the ECG.[3][4]

Several studies have identified the specific amino acid residues within the hERG channel that are critical for this compound binding. Site-directed mutagenesis experiments have shown that polar residues near the base of the pore helix (T623, S624) and aromatic residues in the S6 domain (Y652, F656) are key determinants of the hERG drug-binding site for this compound.[5][6][7][8] This interaction is not static; this compound exhibits a higher affinity for the inactivated state of the hERG channel.[5]

Interestingly, this compound's cardiotoxicity is primarily associated with the parent compound. Its major metabolite, fexofenadine, is largely devoid of hERG-blocking activity and does not cause significant QT prolongation.[1][5][9] This metabolic profile underscores the importance of considering drug metabolism in safety pharmacology assessments.

The following diagram illustrates the signaling pathway of this compound-induced QT prolongation:

Caption: Mechanism of this compound-Induced QT Prolongation.

Quantitative Data: this compound's Effect on hERG and QT Interval

The following tables summarize the quantitative data on this compound's inhibitory effect on the hERG channel and its impact on the QT interval from various studies.

Table 1: In Vitro Inhibition of hERG Channel by this compound

| Cell Type | Assay Method | Temperature (°C) | IC50 (nM) | Reference |

| Xenopus oocytes | Two-microelectrode voltage clamp | 22-24 | 350 | [5][10] |

| HEK293 cells | Whole-cell patch clamp | 37 | 31 | [11] |

| HEK293 cells | Whole-cell patch clamp | Not Specified | 27.7 | [12] |

| CHO cells | Automated patch clamp | Not Specified | 210 | [13] |

| Rabbit ventricular myocytes | Manual patch clamp | 37 | 54 | [11] |

| HEK293 cells | Not Specified | Not Specified | 26 | [14] |

Table 2: this compound-Induced QT Prolongation in Preclinical and Clinical Studies

| Model System | Dose/Concentration | Route of Administration | Change in QTc Interval | Reference |

| Healthy Volunteers | 60 mg twice daily | Oral | +6 ms | [1] |

| Patients with Heart Disease | 60 mg twice daily | Oral | +12 ms | [1] |

| Healthy Volunteers | 180 mg twice daily | Oral | +19 ms | [1] |

| Patients with Heart Disease | 180 mg twice daily | Oral | +26 ms | [1] |

| Isolated guinea pig heart | 2 µM | Perfusion | ~8% increase in QT | [4] |

| Anesthetized rabbits | 75-750 nmol/kg/min | Intravenous infusion | No significant QTc prolongation | [15] |

| Rats | 6, 12, 18 mg/kg | Intraperitoneal | Dose-dependent increase | [16] |

| Isolated, Langendorff-perfused rabbit hearts | 1 µM | Perfusion | +21% | [14] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of studies investigating drug-induced QT prolongation. Below are generalized protocols for key in vitro and in vivo experiments using this compound as a positive control.

In Vitro hERG Assay: Whole-Cell Patch Clamp Electrophysiology

This protocol describes the measurement of hERG currents in a stable cell line (e.g., HEK293 or CHO cells) expressing the hERG channel.

1. Cell Culture:

-

Culture hERG-expressing cells in appropriate media and conditions to ensure optimal channel expression.

-

Passage cells regularly to maintain a healthy, sub-confluent monolayer.

2. Electrophysiological Recording:

-

Prepare extracellular (bath) and intracellular (pipette) solutions with appropriate ionic compositions.

-

Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.

-

Use a micromanipulator to approach a single cell with a glass micropipette filled with intracellular solution.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

3. Voltage-Clamp Protocol:

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

-

Repolarize the membrane to -40 mV for 2 seconds to elicit a large tail current as channels recover from inactivation and deactivate.[12][17]

-

Repeat this voltage-step protocol at a regular frequency (e.g., every 15-20 seconds).

4. Drug Application:

-

After obtaining a stable baseline recording, perfuse the recording chamber with the extracellular solution containing a known concentration of this compound.

-

Continue recording until a steady-state block of the hERG current is achieved.

-

To determine the IC50, apply a range of this compound concentrations to different cells and measure the percentage of current inhibition.

The following diagram outlines the experimental workflow for a whole-cell patch clamp hERG assay:

Caption: Workflow for a Whole-Cell Patch Clamp hERG Assay.

In Vivo QT Assessment: Telemetered Conscious Animal Models

This protocol describes the assessment of QT interval changes in a conscious, freely moving animal model (e.g., dog, non-human primate, or rabbit) using telemetry.

1. Animal Preparation and Telemetry Implantation:

-

Surgically implant a telemetry transmitter capable of recording and transmitting ECG signals.

-

Allow for a sufficient recovery period after surgery.

2. Acclimatization and Baseline Recording:

-

Acclimatize the animals to the study environment to minimize stress-related ECG variations.

-

Record baseline ECG data for a defined period (e.g., 24-48 hours) to establish a stable baseline and assess diurnal variations.

3. Dosing and ECG Recording:

-

Administer the test compound, vehicle control, and a positive control (this compound) to different groups of animals.

-

The dose of this compound should be selected to elicit a measurable and consistent QT prolongation.

-

Continuously record ECG data throughout the study period, paying close attention to the time of expected peak plasma concentration (Cmax).

4. Data Analysis:

-

Extract and analyze the ECG data to determine heart rate, PR interval, QRS duration, and QT interval.

-

Correct the QT interval for changes in heart rate (QTc) using a species-specific correction formula (e.g., Bazett's or Fridericia's formula, or an individual animal's own baseline data).

-

Compare the QTc changes in the test compound group to the vehicle and this compound groups.

The following diagram illustrates the logical relationship in an in vivo QT assessment study:

Caption: Logical Flow of an In Vivo QT Assessment Study.

Conclusion

This compound serves as a critical reference compound in the study of drug-induced QT prolongation. Its well-defined interaction with the hERG channel provides a clear mechanistic basis for its effects on cardiac repolarization. By utilizing this compound as a positive control in a standardized battery of in vitro and in vivo assays, researchers and drug development professionals can effectively assess the proarrhythmic risk of new drug candidates. The quantitative data and experimental protocols provided in this guide offer a robust framework for designing and interpreting studies aimed at ensuring the cardiovascular safety of novel therapeutics. The consistent and predictable response to this compound allows for the validation of experimental systems and provides a benchmark against which the QT-prolonging potential of test compounds can be reliably compared.

References

- 1. A current understanding of drug-induced QT prolongation and its implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. QT interval prolongation: preclinical and clinical testing arrhythmogenesis in drugs and regulatory implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of this compound block of ATP-sensitive K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound increases the QT interval in isolated guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Determinants of hERG Channel Block by this compound and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Determinants of hERG Channel Block by this compound and Cisapride [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Molecular determinants of hERG channel block by this compound and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The significance of QT interval in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, this compound, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intracellular Binding of this compound Competes with Its Access to Pancreatic ß-cell ATP-Sensitive K+ Channels and Human ether-à-go-go-Related Gene Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aurorabiomed.com [aurorabiomed.com]

- 14. Does this compound-induced ventricular tachycardia/fibrillation directly relate to its QT prolongation and Torsades de Pointes? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proarrhythmic potential of halofantrine, this compound and clofilium in a modified in vivo model of torsade de pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. d-nb.info [d-nb.info]

The Cautionary Tale of Terfenadine: A Cornerstone in Early Drug Safety Screening

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The story of terfenadine, a once-popular second-generation antihistamine, serves as a pivotal case study in the evolution of drug safety evaluation. Initially lauded for its non-sedating properties, this compound was later withdrawn from the market due to its association with a rare but life-threatening cardiac arrhythmia, Torsades de Pointes (TdP).[1][2] This guide delves into the critical role this compound now plays as a reference compound in early drug safety screening, providing a detailed examination of its mechanism of toxicity, the experimental protocols used to assess these risks, and the lessons learned that continue to shape modern drug development.

The Mechanism of this compound-Induced Cardiotoxicity: A Lesson in Ion Channel Pharmacology

This compound's adverse cardiac effects stem from its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][4] The hERG channel is crucial for the repolarization phase of the cardiac action potential, and its inhibition leads to a prolongation of the QT interval on an electrocardiogram (ECG), a key risk factor for TdP.[2][3]

The parent compound, this compound, is the primary culprit behind the hERG channel blockade.[5] Under normal circumstances, this compound undergoes rapid and extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active, non-cardiotoxic metabolite, fexofenadine.[2][6] However, when CYP3A4 is inhibited by co-administered drugs (e.g., ketoconazole, erythromycin) or in cases of liver dysfunction, plasma concentrations of the parent this compound can rise to dangerous levels, leading to significant hERG channel blockade and an increased risk of arrhythmia.[7][8]

Signaling Pathway of this compound Metabolism and Cardiotoxicity

Caption: Metabolic pathway of this compound and mechanism of cardiotoxicity.

Quantitative Data: this compound as a Reference Standard

This compound's well-characterized inhibitory effect on the hERG channel has established it as a crucial positive control in preclinical safety assays. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro hERG Channel Inhibition by this compound

| Assay Type | Cell Line | Temperature | IC50 (nM) | Reference |

| Manual Patch Clamp | HEK293 | 37°C | 31 | [9] |

| Automated Patch Clamp | HEK293 | 37°C | 165 | [9] |

| Manual Patch Clamp | CHO | Room Temp | 11.0 ± 3 | [10] |

| Two-Microelectrode Voltage Clamp | Xenopus oocytes | Room Temp | 350 | [11] |

| Rb+ Efflux Assay | CHO | N/A | 1885 | [12] |

Table 2: this compound and Metabolite Activity

| Compound | hERG IC50 | Antihistamine Activity | Primary Metabolizing Enzyme | Reference |

| This compound | 56 - 350 nM | Yes | CYP3A4 | [11] |

| Fexofenadine (Metabolite) | ~65 µM | Yes | N/A | [11] |

Table 3: In Vivo Effects of this compound in Animal Models

| Animal Model | Administration | Dose | Effect | Reference |

| Anesthetized Guinea Pigs | Intravenous | 10 mg/kg | Significant QTc prolongation, bradycardia, hypotension | [13] |

| Conscious Guinea Pigs | Oral (with Ketoconazole) | 60 mg (this compound), 200 mg (Ketoconazole) | Enhanced QTc prolongation | [13] |

| Rabbit Isolated Hearts | Perfusion | 10 nM | Significant APD60 prolongation | [14] |

Experimental Protocols: A Guide to Key Safety Assays

Detailed and standardized experimental protocols are essential for accurately assessing the proarrhythmic potential of new chemical entities. The following sections outline the methodologies for key assays where this compound is often used as a reference compound.

Patch-Clamp Electrophysiology for hERG Channel Assessment

This is the gold standard for directly measuring the effect of a compound on the hERG channel's ion current.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium current.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

-

Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

-

Recording Solutions:

-

External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA (pH 7.2 with KOH).

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

The holding potential is maintained at -80 mV.

-

hERG currents are elicited by a depolarization step to +20 mV for 2 seconds, followed by a repolarization step to -40 mV for 2 seconds to record the tail current. This pulse is repeated at a frequency of 0.1 Hz.

-

-

Compound Application: The test compound is applied at increasing concentrations via a perfusion system. The effect on the peak tail current is measured at each concentration to determine the IC50 value.

Radioligand Binding Assay for hERG Channel Interaction

This high-throughput assay provides an indirect measure of a compound's affinity for the hERG channel.

Objective: To determine the binding affinity (Ki) of a test compound to the hERG channel.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the hERG channel.

-

Radioligand: A radiolabeled compound known to bind to the hERG channel, such as [3H]-Astemizole or [3H]-Dofetilide, is used.

-

Binding Assay:

-

hERG-containing membranes are incubated with the radioligand in the presence of varying concentrations of the test compound.

-

The reaction is incubated to allow for binding equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value.

In Vivo QT Prolongation Assay

This assay assesses the effect of a compound on the QT interval in a whole animal model.

Objective: To evaluate the potential of a test compound to prolong the QT interval in vivo.

Methodology:

-

Animal Model: Conscious telemetered guinea pigs or dogs are commonly used.

-

Instrumentation: Animals are implanted with telemetry transmitters to continuously record ECGs.

-

Dosing: The test compound is administered, typically orally or intravenously.

-

ECG Recording: ECGs are recorded at baseline and at multiple time points after compound administration.

-

Data Analysis: The QT interval is measured and corrected for heart rate (QTc). The change in QTc from baseline is calculated to assess the effect of the compound.

Visualizing Workflows and Logical Relationships

Early Drug Safety Screening Workflow

Caption: A typical early drug safety screening workflow incorporating lessons from this compound.

Conclusion: The Enduring Legacy of this compound

The case of this compound fundamentally shifted the paradigm of drug safety assessment. It underscored the critical importance of:

-

Early and comprehensive cardiotoxicity screening: The implementation of routine hERG screening has become a standard and indispensable part of the drug discovery process.

-

Understanding drug metabolism and potential drug-drug interactions: The this compound-ketoconazole interaction highlighted the necessity of evaluating a compound's metabolic profile and its potential to be affected by enzyme inhibitors.[7][8]

-

The value of a well-characterized reference compound: this compound's consistent and potent hERG blocking activity makes it an invaluable tool for validating new assays and ensuring the reliability of safety screening data.

By diligently applying the lessons learned from this compound, the pharmaceutical industry has significantly improved its ability to identify and mitigate the risk of drug-induced cardiac arrhythmias, ultimately leading to the development of safer medicines. The cautionary tale of this once-heralded antihistamine continues to be a powerful reminder of the profound responsibility inherent in drug development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Drug‐Induced QT Prolongation: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of the cardiotoxic actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450 3A4 in vivo ketoconazole competitive inhibition: determination of Ki and dangers associated with high clearance drugs in general - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, this compound, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential [pubmed.ncbi.nlm.nih.gov]

- 10. Making sure you're not a bot! [nanion.de]

- 11. Molecular Determinants of hERG Channel Block by this compound and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]